molecular formula C6H11NOS2 B1684495 Sulforaphane CAS No. 4478-93-7

Sulforaphane

Cat. No. B1684495
CAS RN: 4478-93-7
M. Wt: 177.3 g/mol
InChI Key: SUVMJBTUFCVSAD-UHFFFAOYSA-N
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Description

Sulforaphane (SFN) is a compound within the isothiocyanate group of organosulfur compounds . It is produced when the enzyme myrosinase transforms glucoraphanin, a glucosinolate, into sulforaphane upon damage to the plant (such as from chewing or chopping during food preparation), which allows the two compounds to mix and react . SFN is present in cruciferous vegetables, such as broccoli, Brussels sprouts, and cabbage . It is known for its antioxidant, antimicrobial, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of SFN begins with the four-step synthesis from 4-bromobutyronitrile and sodium thiomethoxide . Its biosynthetic pathway originates from the amino acid methionine and proceeds in three stages: methionine side chain elongation by two methylene groups, formation of the core glucosinolate structure, and secondary modification of the glucosinolate side chain . Upon disruption of the plant tissue integrity, glucoraphanin comes into contact with myrosinase, which catalyzes the hydrolysis of glucoraphanin to give sulforaphane .


Molecular Structure Analysis

SFN exhibits two optical isomers (R [Rectus → Latin = Right] and S [Sinister → Latin = Left]) due to its asymmetric sulfur atom . Both of these isomers are present in broccoli sprouts . The research highlights the superior biological activities exhibited by the R-enantiomer of sulforaphane in comparison to the S-enantiomer .


Physical And Chemical Properties Analysis

SFN is a sulfur-rich compound found in cruciferous vegetables . Its chemical formula is C6H11NOS2 . It is unstable and easily degradable .

Scientific Research Applications

1. Cancer Therapy and Prevention

Sulforaphane has shown promising results in cancer therapy and prevention. It enhances the therapeutic potential of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer, indicating its role in managing this disease (Shankar et al., 2008). Additionally, sulforaphane's interaction with Keap1 disrupts its function, allowing for nuclear accumulation of Nrf2 and activation of its transcriptional program, which enhances resistance to carcinogenesis and other diseases mediated by exposures to electrophiles and oxidants (Kensler et al., 2013).

2. Anti-Angiogenic Activity

Research has revealed the anti-angiogenic activity of sulforaphane, particularly its inhibitory effects on the proliferation of endothelial cells and tubular formation, suggesting its potential as an anti-cancer drug (Asakage et al., 2006).

3. Chemoprevention and Breast Cancer

Studies on sulforaphane indicate its efficacy in inhibiting breast cancer stem cells and downregulating the Wnt/β-catenin self-renewal pathway, supporting its use for chemoprevention of breast cancer (Li et al., 2010).

4. Neuroprotection

Sulforaphane has shown neuroprotective effects in several neurological disorders, including Parkinson’s disease. Its ability to inhibit reactive oxygen species production and modulate oxidative stress, neuronal apoptosis, and autophagy pathways suggests it could be a promising compound for preventing neurodegenerative diseases (Zhou et al., 2016).

5. Diabetes Management

Research indicates that sulforaphane can reduce hepatic glucose production and improve glucose control in type 2 diabetes, making it a potential therapeutic agent for diabetes management (Axelsson et al., 2017).

Safety And Hazards

SFN is safe when consumed in plant forms, such as kale or broccoli . In supplement form, SFN has minor, if any, side effects. The main side effects include digestive problems, such as gas and a bad aftertaste .

properties

IUPAC Name

1-isothiocyanato-4-methylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8036732
Record name Sulforaphane
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Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulforaphane
Source Human Metabolome Database (HMDB)
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Product Name

Sulforaphane

CAS RN

4478-93-7
Record name Sulforaphane
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Record name Sulforaphane
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Record name sulforaphane
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Record name Sulforaphane
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Record name DL-Sulforaphane
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Record name SULFORAPHANE, (±)-
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Record name Sulforaphane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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